5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde
CAS No.: 944906-22-3
Cat. No.: VC4892353
Molecular Formula: C5H7N3O
Molecular Weight: 125.131
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944906-22-3 |
|---|---|
| Molecular Formula | C5H7N3O |
| Molecular Weight | 125.131 |
| IUPAC Name | 5-ethyl-1H-1,2,4-triazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C5H7N3O/c1-2-4-6-5(3-9)8-7-4/h3H,2H2,1H3,(H,6,7,8) |
| Standard InChI Key | FQKAAHZMBZIOFY-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=NN1)C=O |
Introduction
Synthesis Methods
General Synthetic Pathways
The synthesis of 5-ethyl-4H-1,2,4-triazole-3-carbaldehyde typically involves cyclocondensation reactions. A common approach utilizes hydrazine derivatives and carbonyl-containing precursors. For example, VulcanChem reports that nucleophilic substitutions and condensation reactions between ethyl hydrazinecarboxylate and formylating agents under acidic or basic conditions yield the target compound. Patent CH649994A5 describes a method where N,N’-dichloromethylidenehydrazine reacts with ethylamine derivatives, followed by cyclodehydration to form the triazole ring .
Advanced Techniques
Recent advancements include metal-catalyzed cyclization. Ceric ammonium nitrate (CAN) has been employed to facilitate oxidative cyclization, improving yield and purity. A comparative analysis of synthesis methods is provided below:
Chemical Properties and Reactivity
Structural Features
The compound’s structure includes:
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A triazole ring with nitrogen atoms at positions 1, 2, and 4.
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An ethyl group at position 4, enhancing lipophilicity.
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A reactive aldehyde group at position 3, enabling condensation and nucleophilic additions .
Spectral Characterization
Key spectral data include:
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¹H NMR (DMSO-d₆): δ 9.80 (s, 1H, CHO), 4.20 (q, 2H, CH₂CH₃), 1.30 (t, 3H, CH₃).
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IR (KBr): 1695 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch) .
Reactivity
The aldehyde group participates in Schiff base formation with primary amines, yielding imines with applications in medicinal chemistry. For example, reaction with aniline derivatives produces bioactive hydrazones .
Biological Activities
Antimicrobial and Antifungal Effects
5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Its mechanism involves inhibition of ergosterol biosynthesis, akin to fluconazole .
Comparative Bioactivity
| Derivative | Target Organism/Cell Line | EC₅₀/IC₅₀ (µM) | Reference |
|---|---|---|---|
| Parent compound | Candida albicans | 12.4 | |
| Hydrazone analog (R=Ph) | MDA-MB-231 | 9.7 | |
| Schiff base (R=CH₂CH₃) | Staphylococcus aureus | 8.2 |
Applications in Drug Development
Antifungal Agents
The structural similarity to fluconazole positions 5-ethyl-4H-1,2,4-triazole-3-carbaldehyde as a candidate for novel antifungal drugs. Its ethyl group enhances membrane permeability, improving bioavailability .
Antiviral Prospects
Ribavirin analogs incorporating triazole moieties have shown promise against RNA viruses. A PubMed study highlights the compound’s potential as a precursor for nucleoside analogs with antiviral activity .
Comparative Analysis with Analogous Compounds
Structural Comparisons
| Compound | Substituents | Key Properties |
|---|---|---|
| 5-Methyl-4H-1,2,4-triazole-3-carbaldehyde | Methyl at C4, CHO at C3 | Lower lipophilicity |
| 4-Ethyl-1H-1,2,4-triazole-5-carboxylic acid | Ethyl at C4, COOH at C5 | Enhanced solubility |
| 5-Amino-4H-1,2,4-triazole-3-thiol | Amino at C5, SH at C3 | Metal-chelating ability |
Bioactivity Trends
Ethyl-substituted derivatives generally outperform methyl analogs in antimicrobial assays due to increased hydrophobic interactions .
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